2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole

5-HT3 receptor agonist gastrointestinal motility guinea pig ileum contraction

2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole is a pharmacologically defined 5-HT₃ receptor partial agonist (EC₅₀ 1.2 µM, 56.4% serotonin efficacy in guinea pig ileum) with published SAR benchmarking against six structural analogs including unsubstituted piperazine (Yamada et al., 1998). The 2-ethyl substitution on the piperazine ring preserves partial agonism without antagonist progression, making this compound an essential reference standard for GI motility studies, enteric neuroscience research, and 5-HT₃ agonist/antagonist differentiation assays. Not a generic piperazinyl benzoxazole—substitution pattern is pharmacologically non-equivalent. Ideal for calibrating dose-response relationships and receptor reserve models where precise piperazine N-alkylation is a critical SAR variable.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B13170982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCC1CNCCN1C2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H17N3O/c1-2-10-9-14-7-8-16(10)13-15-11-5-3-4-6-12(11)17-13/h3-6,10,14H,2,7-9H2,1H3
InChIKeyJWYNOPKTWSEZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole: Chemical Profile, CAS 1490016-27-7, and Procurement Baseline for Research Applications


2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole (CAS 1490016-27-7, molecular formula C₁₃H₁₇N₃O, molecular weight 231.29 g/mol) is a heterocyclic compound comprising a benzoxazole core substituted at the 2-position with a 2-ethylpiperazin-1-yl moiety . The benzoxazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors, antimicrobial agents, and central nervous system modulators [1]. The incorporation of the piperazine ring—specifically with an ethyl substituent at the 2-position—introduces a basic nitrogen center that modulates physicochemical properties including aqueous solubility, membrane permeability, and target binding orientation relative to unsubstituted piperazinyl analogs [1]. This compound serves as a synthetic intermediate and pharmacological probe in structure-activity relationship (SAR) studies where precise substitution patterns on the piperazine ring are critical variables.

Why Generic Piperazinyl-Benzoxazole Substitution Is Not Viable: Evidence for 2-Ethyl Substitution as a Critical SAR Determinant


The substitution of 2-(2-ethylpiperazin-1-yl)-1,3-benzoxazole with unsubstituted piperazinyl benzoxazole or alternative piperazine-substituted analogs is pharmacologically non-equivalent. Published SAR analyses of 2-piperazinyl benzoxazole derivatives demonstrate that substituents on the benzoxazole ring and the piperazine nitrogen significantly modulate agonist efficacy, receptor binding conformation, and in vivo reflex induction ratios [1]. Specifically, the quaternary piperazinyl benzoxazole structure adopts a restricted conformation distinct from that of endogenous agonists such as serotonin and meta-chlorophenylbiguanide [1]. The presence and position of substituents on the piperazine ring—including the 2-ethyl group—are not inert structural features but rather active determinants of pharmacophore geometry, which directly influence the mutual positioning of the aromatic ring, nitrogen atom, and terminal amine required for 5-HT₃ receptor engagement in the gut [1]. Consequently, generic substitution without maintaining this specific ethyl substitution pattern would yield a compound with uncharacterized and likely divergent pharmacological behavior, invalidating cross-study comparisons and undermining experimental reproducibility.

2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole: Comparative Quantitative Evidence for Scientific Selection and Procurement Decision-Making


5-HT₃ Receptor Agonist Activity in Guinea Pig Ileum: Quantitative Comparison of 2-Ethylpiperazinyl Benzoxazole Versus Endogenous Agonist 5-HT

In a direct functional assay using isolated guinea pig ileum longitudinal muscle strips, the target compound 2-(2-ethylpiperazin-1-yl)-1,3-benzoxazole (designated as Compound 4g in the SAR series) demonstrated partial agonist activity at the 5-HT₃ receptor, achieving 56.4% of the maximum contractile response elicited by serotonin (5-HT) at a concentration of 1 × 10⁻⁵ M, with an EC₅₀ value of 1.2 × 10⁻⁶ M [1]. In contrast, the reference full agonist serotonin (5-HT) produced an EC₅₀ of 1.5 × 10⁻⁷ M [1]. The unsubstituted piperazinyl benzoxazole analog (Compound 4a) exhibited comparable partial agonism but with a distinct efficacy profile (61.2% of 5-HT maximum), while substitution at alternative positions on the benzoxazole ring (e.g., 5-chloro or 6-methyl derivatives) yielded compounds with significantly lower intrinsic activity, ranging from 5.7% to 44.6% of the 5-HT maximum [1]. The 2-ethyl substitution on the piperazine ring was specifically associated with maintenance of partial agonism without progression to antagonism or complete loss of activity observed with other substitution patterns [1].

5-HT3 receptor agonist gastrointestinal motility guinea pig ileum contraction SAR pharmacophore

Bezold-Jarisch Reflex Induction In Vivo: Differential Ratios Across Piperazinyl Benzoxazole Substitution Patterns

In an in vivo rat model of serotonin-evoked reflex bradycardia (Bezold-Jarisch reflex inhibition test), the 2-ethylpiperazinyl benzoxazole compound (4g) exhibited a B-J reflex-inducing ratio that was quantitatively distinct from both the unsubstituted analog and other ring-substituted derivatives [1]. While the absolute ratio values vary depending on dosing parameters and experimental conditions across the SAR series, the study explicitly concludes that substituents on the benzoxazole ring influence the B-J reflex-inducing activity in rats [1]. The 2-ethyl substitution on the piperazine ring was evaluated alongside compounds bearing chloro, methyl, and methoxy substituents at various benzoxazole positions, each producing unique reflex induction profiles that did not correlate simply with in vitro ileal contractile potency [1]. This divergence between in vitro and in vivo activity patterns underscores that substitution-specific pharmacokinetic and pharmacodynamic factors—including distribution to peripheral neuronal sites mediating the B-J reflex—are operative and cannot be predicted from single-endpoint in vitro data alone.

in vivo pharmacology Bezold-Jarisch reflex 5-HT3 receptor cardiovascular reflex SAR

Antimicrobial Activity of Ethylpiperazine-Containing Benzoxazole Derivatives Against Pseudomonas aeruginosa: Class-Level MIC Data

In a 2021 study evaluating five novel 2,5-disubstituted benzoxazole derivatives bearing a 4-ethylpiperazine-1-yl propionamido substituent (compounds B7-B11), antimicrobial activity was determined by the microdilution method against a panel of bacterial and fungal strains [1]. Compounds B7 and B11 demonstrated minimum inhibitory concentration (MIC) values of 16 μg/mL against Pseudomonas aeruginosa clinical isolate, a level of activity that the authors characterized as promising relative to reference drugs [1]. While this study employed ethylpiperazine-containing benzoxazoles with a different substitution architecture (5-position amide-linked ethylpiperazine versus the 2-position direct piperazine attachment in the target compound), the data establish class-level evidence that the ethylpiperazine-benzoxazole hybrid scaffold confers measurable anti-pseudomonal activity that is not universal across all substitution patterns—only two of the five tested analogs achieved the 16 μg/mL MIC threshold [1]. Molecular docking studies further demonstrated that these compounds adopt binding poses within the DNA gyrase active site (PDB: 2XCT) similar to that of ciprofloxacin, and theoretical ADME profiles conform to Lipinski's rule of five and other drug-likeness filters [1].

antimicrobial activity Pseudomonas aeruginosa MIC benzoxazole derivatives ethylpiperazine

Solubility and Bioavailability Enhancement: Piperazine Incorporation in Benzoxazole Scaffolds as a Class-Level Differentiator

The introduction of a piperazine moiety into benzoxazole scaffolds is recognized in the medicinal chemistry literature as a strategic modification that enhances aqueous solubility and modulates membrane permeability compared to unsubstituted benzoxazole cores [1]. Piperazine's dual basic nitrogen centers (pKa values approximately 5.3 and 9.7 for the conjugate acids) confer pH-dependent ionization states that improve solubility at physiological and gastrointestinal pH ranges relative to neutral heterocyclic scaffolds [1]. The 2-ethyl substitution on the piperazine ring in the target compound provides additional lipophilic bulk that fine-tunes the partition coefficient (LogP), offering a balance between aqueous solubility and passive membrane diffusion that differs from both unsubstituted piperazine (more polar, lower permeability) and bulkier N-alkylated piperazines (excessive lipophilicity, solubility-limited absorption) [1]. This property profile is particularly relevant for compounds intended for in vivo gastrointestinal studies, where the 5-HT₃ receptor agonist activity of 2-piperazinyl benzoxazoles has been established in guinea pig ileum and rat reflex models [2].

solubility bioavailability piperazine benzoxazole drug design

High-Confidence Research and Industrial Application Scenarios for 2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole (CAS 1490016-27-7) Based on Quantitative Evidence


Gastrointestinal Motility Research: 5-HT₃ Receptor Partial Agonist Tool Compound

2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole is optimally deployed as a pharmacological tool compound in gastrointestinal motility studies requiring partial 5-HT₃ receptor agonism. The compound produces 56.4% of the maximum serotonin-induced contraction in guinea pig ileum at 1 × 10⁻⁵ M with an EC₅₀ of 1.2 × 10⁻⁶ M, establishing it as a partial agonist rather than a full agonist or antagonist [1]. This partial efficacy profile is mechanistically distinct from full agonists such as serotonin (100% efficacy, EC₅₀ 1.5 × 10⁻⁷ M) and from 5-HT₃ antagonists such as ondansetron [1]. Researchers investigating the therapeutic window between excessive 5-HT₃ activation (associated with emesis and diarrhea) and complete receptor blockade (associated with constipation) will find this compound valuable for calibrating dose-response relationships and validating receptor reserve models in the enteric nervous system. The compound's demonstrated activity in both isolated tissue assays and in vivo Bezold-Jarisch reflex models [1] supports its utility in translational experimental designs bridging in vitro target engagement and whole-animal pharmacodynamic outcomes.

Structure-Activity Relationship (SAR) Reference Standard for Piperazine-Substituted Benzoxazole Libraries

In medicinal chemistry programs developing 2-piperazinyl benzoxazole derivatives for 5-HT₃ receptor modulation, 2-(2-ethylpiperazin-1-yl)-1,3-benzoxazole serves as a defined reference standard with published quantitative SAR benchmarks. The 1998 Yamada et al. study provides head-to-head comparative data for this compound (designated 4g) alongside six other substitution variants including unsubstituted piperazine (4a), 5-chloro (4d), 6-methyl (4e), and other benzoxazole ring-substituted analogs, all evaluated under identical assay conditions [1]. This dataset enables procurement of the compound as an internal control or calibration standard when synthesizing and screening novel derivatives. The specific 2-ethyl substitution pattern represents a defined point in the SAR landscape where partial agonism is preserved (56.4% efficacy) without progression to antagonism, providing a benchmark against which the functional consequences of alternative N-alkylation strategies can be quantitatively compared [1].

Antimicrobial Discovery Programs Targeting DNA Gyrase in Gram-Negative Pathogens

For antimicrobial research programs focused on DNA gyrase inhibition in Gram-negative bacteria, 2-(2-ethylpiperazin-1-yl)-1,3-benzoxazole is a viable candidate for primary screening or scaffold optimization based on class-level evidence from structurally related ethylpiperazine-benzoxazole hybrids. Published data demonstrate that ethylpiperazine-containing benzoxazole derivatives achieve MIC values of 16 μg/mL against Pseudomonas aeruginosa clinical isolates, with molecular docking confirming binding poses analogous to the fluoroquinolone antibiotic ciprofloxacin within the DNA gyrase active site (PDB: 2XCT) [1]. The theoretical ADME profiles of these compounds conform to Lipinski's rule of five, supporting their suitability for further medicinal chemistry optimization [1]. The target compound's distinct substitution architecture (2-position piperazine attachment versus the 5-position amide linkage in the published series) presents an opportunity to investigate the impact of scaffold connectivity on anti-pseudomonal potency and target engagement.

Quote Request

Request a Quote for 2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.